molecular formula C19H24FN3O B5682541 4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine

4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine

Cat. No.: B5682541
M. Wt: 329.4 g/mol
InChI Key: XMJORVCLWKQPKN-UHFFFAOYSA-N
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Description

4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine is a complex organic compound that features a quinoline moiety, a piperidine ring, and a morpholine ring. The presence of the fluorine atom on the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions, often starting with aniline derivatives and involving cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation of pyridine derivatives.

    Coupling Reactions: The quinoline and piperidine moieties are coupled using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.

    Formation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving epoxides and amines.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring using alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of alkylated morpholine derivatives.

Scientific Research Applications

4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Shares the quinoline moiety but lacks the piperidine and morpholine rings.

    Piperidinylquinoline: Contains the piperidine and quinoline rings but lacks the morpholine ring.

    Morpholinylquinoline: Contains the morpholine and quinoline rings but lacks the piperidine ring.

Uniqueness

4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine is unique due to the combination of the quinoline, piperidine, and morpholine rings, along with the presence of the fluorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJORVCLWKQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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